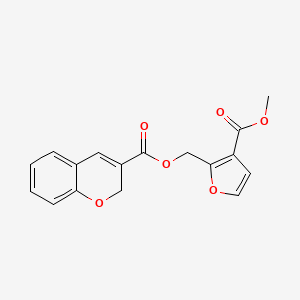
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both furan and chromene moieties The furan ring is known for its aromaticity and reactivity, while the chromene ring is often found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the methoxycarbonyl group. The chromene ring is then synthesized separately and coupled with the furan derivative under specific conditions. Common reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: Both the furan and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated versions. These derivatives can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and chromene rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate: Unique due to its combination of furan and chromene rings.
Furan-2-carboxylate derivatives: Similar in structure but lack the chromene ring.
Chromene-3-carboxylate derivatives: Similar in structure but lack the furan ring.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of the rings.
特性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
(3-methoxycarbonylfuran-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O6/c1-20-17(19)13-6-7-21-15(13)10-23-16(18)12-8-11-4-2-3-5-14(11)22-9-12/h2-8H,9-10H2,1H3 |
InChIキー |
RXVCLWDOLDKBTH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
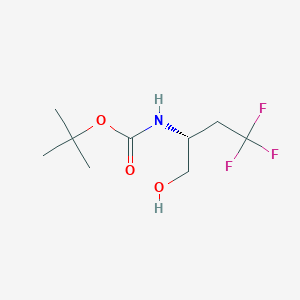
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
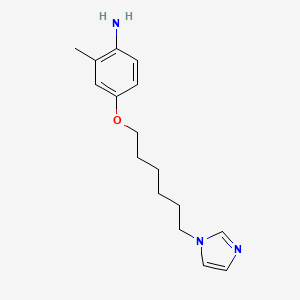
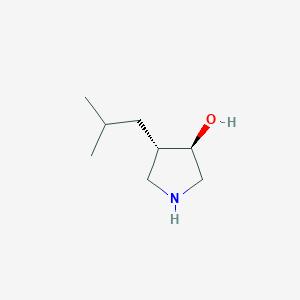
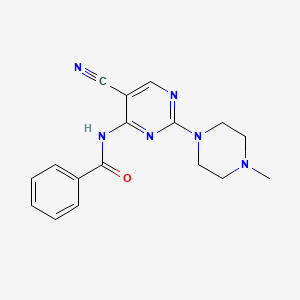
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
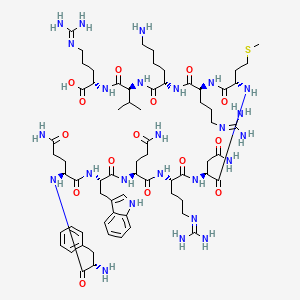

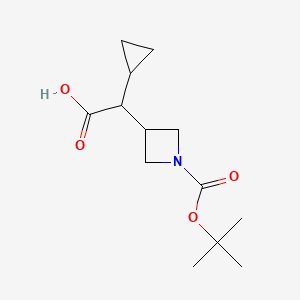
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

